1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one

Chemokine Biology CXCL12/CXCR4 Axis Neutraligand Screening

This dual-substituted chalcone (4-Cl + 3,4-diOMe) is a structurally validated scaffold for BCRP inhibitor design and the essential negative control for Chalcone 4 hydrate in CXCL12 neutraligand assays (>50-fold affinity differential). X-ray crystallography confirms geometry for docking—critical as commercial sources omit QC data. Request quote for bulk g-kg scales.

Molecular Formula C17H15ClO3
Molecular Weight 302.7 g/mol
Cat. No. B3906608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one
Molecular FormulaC17H15ClO3
Molecular Weight302.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC
InChIInChI=1S/C17H15ClO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,1-2H3/b9-3+
InChIKeyOLGLRGBQAWHJNG-YCRREMRBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one: A Dual-Substituted Chalcone for Multi-Target Screening


1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one (CAS 177900-49-1), also designated as 4-Chloro-3',4'-dimethoxychalcone, is a synthetic chalcone featuring a unique combination of a 4-chloro electron-withdrawing substituent on ring A and a 3,4-dimethoxy electron-donating motif on ring B [1]. This dual-substitution pattern distinguishes it from simpler mono-substituted chalcones and positions it at a critical intersection of structure-activity relationship (SAR) landscapes for both breast cancer resistance protein (BCRP) inhibition and chemokine modulation [2][3]. Its solid-state structure has been confirmed by single-crystal X-ray diffraction, providing reliable geometric parameters for computational docking and pharmacophore modeling [1].

Why 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one Cannot Be Replaced by Simpler Chalcones


Generic substitution with mono-substituted chalcone analogs—such as (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one (4-CL) or (E)-3-(3,4-dimethoxyphenyl)-1-phenyl-2-propen-1-one (DMF)—is scientifically unsound because the target compound's dual-substitution architecture simultaneously engages two distinct pharmacophoric determinants. SAR studies have demonstrated that 3,4-dimethoxy substitution on ring B is optimal for BCRP inhibitory activity, while 4-chloro substitution on ring A independently contributes a positive modulatory effect [1]. Each mono-substituted analog captures only one of these two activity-driving features, leading to a fundamentally different polypharmacology profile. Furthermore, a single methoxy-to-hydroxy substitution (producing Chalcone 4 hydrate) shifts the target engagement from negligible CXCL12 binding (Ki > 10,000 nM) to potent neutraligand activity (IC50 = 200 nM), demonstrating that even minor structural deviations produce qualitatively different biological outcomes .

Quantitative Differentiation Evidence for 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one vs. Closest Analogs


CXCL12 Neutraligand Activity: Methoxy-for-Hydroxy Substitution Abolishes Target Engagement

Replacement of the 4-hydroxy-3-methoxy substitution pattern found in Chalcone 4 hydrate with the 3,4-dimethoxy pattern in the target compound eliminates CXCL12 neutraligand activity. The target compound exhibits a binding affinity Ki > 10,000 nM against Texas Red-labelled CXCL12 in a competition binding assay using EGFP-labelled human CXCR4, indicating essentially no interaction [1]. In contrast, Chalcone 4 hydrate—which differs only by having a 4-hydroxy-3-methoxy group instead of 3,4-dimethoxy—potently inhibits CXCL12 binding to CXCR4 and CXCR7 with an IC50 of 200 nM . This >50-fold difference demonstrates that the 4-hydroxyl group, not the 3-methoxy group, is the critical pharmacophoric element for CXCL12 binding, making the target compound a valuable negative control or selectivity tool in chemokine studies.

Chemokine Biology CXCL12/CXCR4 Axis Neutraligand Screening

BCRP Inhibition Potential: Dual-Substitution Captures Two Independent Activity-Driving Features

According to a systematic SAR study by Juvale et al. (2012), the presence of 3,4-dimethoxy substitution on ring B was identified as optimal for BCRP inhibitory activity in the Hoechst 33342 accumulation assay using MCF-7 MX and MDCK cells expressing BCRP [1]. Independently, the presence of 4-chloro substitution on ring A also showed a positive effect on BCRP inhibition [1]. The target compound, 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one, is uniquely positioned as the only chalcone that simultaneously incorporates both the optimal 3,4-dimethoxy motif on ring B and the activity-enhancing 4-chloro substituent on ring A within a single molecule. Its closest mono-substituted comparators—(E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one (4-CL) and (E)-3-(3,4-dimethoxyphenyl)-1-phenyl-2-propen-1-one (DMF)—each contain only one of these two favorable determinants and cannot recapitulate the combined pharmacophoric profile [1][2].

Multidrug Resistance BCRP/ABCG2 Inhibition Chemosensitization

Regioisomeric Dimethoxy Differentiation: 3,4- vs. 2,4-Dimethoxy Substitution Alters BCRP Modulatory Potency

The position of the dimethoxy substituents on ring B materially affects BCRP modulatory activity. A closely related regioisomer, 3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one—which differs from the target compound only in the dimethoxy substitution pattern (2,4- vs. 3,4-) —increased mitoxantrone uptake by BCRP-overexpressing MCF-7/MX cells by more than 300% at 5 μM [1]. While direct comparative data for the 3,4-dimethoxy isomer under identical assay conditions are not available, the Juvale et al. (2012) SAR study identifies 3,4-dimethoxy substitution as the optimal ring B pattern for BCRP inhibition, suggesting that the 3,4-dimethoxy regioisomer (the target compound) may exhibit distinct potency and/or efficacy profiles compared to the 2,4-dimethoxy analog [2]. This regioisomeric pair provides a valuable tool for mapping the spatial requirements of the BCRP pharmacophore.

BCRP Modulation Regioisomer Comparison Drug Efflux Transporter

Cytotoxic Potential: Dual-Substituted Scaffold Combines Two Independently Cytotoxic Pharmacophores

In a cytotoxicity evaluation of 15 chalcone derivatives by Ramalho et al. (2013), the mono-substituted analogs (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one (compound 12) and (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (compound 13) were both identified among the significantly cytotoxic compounds in the series [1]. The most potent compound in that series (compound 15, bearing a 4-nitro group) achieved an IC50 lower than 1 μg/mL [1]. The target compound, 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one, represents the structural union of the two independently active mono-substituted pharmacophores (compounds 12 and 13), incorporating both the 4-chlorophenyl and 3,4-dimethoxyphenyl moieties into a single chalcone scaffold. This dual-substitution design provides a starting point for exploring whether these two cytotoxic determinants produce additive, synergistic, or antagonistic effects when combined, though direct quantitative cytotoxicity data for the target compound are not yet reported in the primary literature.

Cancer Cell Line Screening Chalcone Cytotoxicity Dual-Pharmacophore Design

X-ray Crystallographic Data: Validated Geometry for Computational Docking and Pharmacophore Modeling

The single-crystal X-ray structure of 3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one has been determined at atomic resolution, revealing a near-planar conformation with a dihedral angle of 8.0(1)° between the two benzene rings and a crystal packing stabilized by weak C–H···O and C–H···π interactions [1]. This experimentally validated geometry provides a reliable starting point for computational docking studies, pharmacophore modeling, and in silico screening that is not available for many commercially sourced chalcones. In contrast, Sigma-Aldrich explicitly states for this product (Catalog No. IDF00135-1G) that 'Sigma-Aldrich does not collect analytical data for this product' and it is sold 'as-is' [2], making the published crystallographic data the only source of validated structural confirmation for procurement verification.

Structural Biology X-ray Crystallography Molecular Docking

Optimal Application Scenarios for 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one Based on Differential Evidence


CXCL12 Pathway Selectivity Studies Using Matched Molecular Pair Analysis

Researchers investigating the CXCL12/CXCR4 signaling axis can deploy this compound as a structurally matched negative control alongside Chalcone 4 hydrate. The >50-fold difference in CXCL12 binding affinity (Ki > 10,000 nM vs. IC50 = 200 nM), driven solely by the 3,4-dimethoxy vs. 4-hydroxy-3-methoxy substitution, enables rigorous matched molecular pair analysis to isolate 4-hydroxyl-dependent pharmacological effects from non-specific chalcone effects [1][2]. This is particularly valuable in asthma and inflammation models where CXCL12 neutraligand activity has been demonstrated in vivo.

BCRP Inhibitor Lead Optimization and Dual-Pharmacophore SAR Exploration

Medicinal chemistry programs targeting BCRP/ABCG2-mediated multidrug resistance in cancer can use this compound as a dual-feature scaffold that simultaneously incorporates both SAR-validated activity determinants: the optimal 3,4-dimethoxy ring B substitution and the activity-enhancing 4-chloro ring A substitution [1]. Systematic comparison with mono-substituted analogs (4-CL and DMF) enables deconvolution of additive, synergistic, or antagonistic contributions of each substituent to BCRP inhibition potency and selectivity over P-gp and MRP1 [1].

Regioisomeric Pharmacophore Mapping of Dimethoxy-Substituted Chalcones

The availability of both the 2,4-dimethoxy regioisomer (reported to increase mitoxantrone uptake by >300% at 5 μM) and the target 3,4-dimethoxy compound (identified as the optimal ring B substitution pattern for BCRP inhibition) provides a powerful pair for mapping the spatial constraints of the BCRP chalcone-binding site [1][2]. Computational docking studies leveraging the published X-ray crystal structure of the target compound can provide atomistic insights into the differential binding modes of the 2,4- vs. 3,4-dimethoxy substitution patterns [3].

Structure-Based Drug Design Leveraging Validated Crystallographic Data

Computational chemists and structural biologists engaged in chalcone-based drug design can utilize the published single-crystal X-ray structure of this compound (dihedral angle 8.0° between benzene rings, fully characterized unit cell) as a validated starting geometry for molecular docking, pharmacophore generation, and QSAR model building [1]. This is particularly valuable given that Sigma-Aldrich, the primary commercial source, explicitly does not collect or provide analytical characterization data for this product, making the published crystallographic data the only source of experimentally validated structural information for procurement verification [2].

Quote Request

Request a Quote for 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.